Didox - 69839-83-4


Catalog Number: EVT-264485
CAS Number: 69839-83-4
Molecular Formula: C7H7NO4
Molecular Weight: 169.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction


Didox (3,4-Dihydroxybenzohydroxamic acid) is a synthetic compound categorized as a ribonucleotide reductase inhibitor (RRI). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exhibits potent anti-proliferative and antioxidant properties, making it a subject of extensive research in various fields, including oncology, immunology, and cardiovascular disease. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Molecular Structure Analysis

Structural information highlighting Didox as a polyhydroxy-substituted benzohydroxamate, specifically a 3,4-dihydroxybenzohydroxamic acid, is found in several abstracts. [, , ] Further investigation into its structure reveals that Didox acts as a bidentate iron chelator, potentially binding through the two hydroxyl groups of its catechol moiety. []

Mechanism of Action

Didox primarily functions by inhibiting ribonucleotide reductase (RR), a key enzyme responsible for converting ribonucleotides to deoxyribonucleotides, essential for DNA synthesis and repair. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This inhibition disrupts DNA synthesis and repair mechanisms, ultimately leading to cell cycle arrest and apoptosis. [, , , , , , ]

Beyond its role as an RRI, Didox exhibits potent antioxidant properties. [, , , ] It effectively scavenges free radicals, mitigates oxidative stress, and modulates inflammatory responses, potentially by influencing NF-κB signaling. [, , , , , , ] Additionally, Didox displays iron-chelating capabilities, further contributing to its antitumor activity by potentially depriving RR of the iron required for its function. []



  • Acute Myeloid Leukemia (AML): Didox demonstrates promising activity against AML by inhibiting leukemic progenitor cell growth, inducing apoptosis, and improving survival in preclinical models. [, , ]
  • Breast Cancer: Didox, alone and in combination with other chemotherapeutics like doxorubicin or tamoxifen, exhibits anti-tumor activity in various breast cancer models, including triple-negative breast cancer (TNBC). [, , , , ]
  • Multiple Myeloma: Didox induces apoptosis and inhibits DNA repair in multiple myeloma cells, demonstrating synergistic effects when combined with melphalan. [, ]
  • Other Cancers: Didox shows potential in treating hepatocellular carcinoma, [] colon cancer, [] glioblastoma, [, ] and nasopharyngeal carcinoma. []


  • Inflammatory and Autoimmune Diseases: Didox exhibits anti-inflammatory properties by suppressing IgE-mediated mast cell responses, [, ] potentially offering therapeutic benefits for conditions like asthma, rheumatoid arthritis, and multiple sclerosis.
  • Graft-versus-Host Disease (GvHD): Didox shows promise in inhibiting allogeneic inflammatory responses, suggesting potential applications in preventing or treating GvHD after stem cell transplantation. []
  • Acquired Immunodeficiency Syndrome (AIDS): Didox, alone or in combination with other antiretrovirals, demonstrates activity against murine AIDS by suppressing disease progression and increasing survival. [, ]

Cardiovascular Disease:

  • Restenosis: Didox effectively reduces neointimal formation following vascular injury in preclinical models, suggesting potential applications in preventing restenosis after angioplasty. [, , ]
  • Atherosclerosis: Didox reduces atherosclerosis in a rabbit model, indicating potential benefits for treating atherosclerotic disorders. []


CAS Number


Product Name




Molecular Formula


Molecular Weight

169.13 g/mol



InChI Key





Soluble in DMSO


3,4-dihydroxybenzohydroxamic acid
NSC 324360
VF 147

Canonical SMILES


Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.